4-Amino-5-methylaminosulphonyl-o-anisic acid
Description
4-Amino-5-methylaminosulphonyl-o-anisic acid is a benzoic acid derivative featuring a methoxy group (o-anisic acid backbone), an amino group at position 4, and a methylaminosulphonyl group at position 3. Key identifiers include CAS registration numbers 1750-12-5, 217-135-8, and 219-721-9, with registration dates noted as 31/05/2018 .
Properties
IUPAC Name |
4-amino-2-methoxy-5-(methylsulfamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S/c1-11-17(14,15)8-3-5(9(12)13)7(16-2)4-6(8)10/h3-4,11H,10H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSPURHCZHGMCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C(=C1)C(=O)O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57734-46-0 | |
| Record name | 4-Amino-2-methoxy-5-[(methylamino)sulfonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57734-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Two-Step Synthesis via Sulfonyl Chloride Intermediate
This is the most industrially viable and documented method, involving:
Step 1: Sulfonation and Hydrolysis
- Starting material: 2-methoxy-4-acetylaminobenzoic acid methyl ester.
- Reagent: Chlorosulfonic acid (ClSO3H).
- Conditions: Reaction in a reactor at controlled temperature (below 10 °C), molar ratio 1:5–8 (ester to chlorosulfonic acid), reaction time 6–9 hours.
- Outcome: Formation of 2-methoxy-4-acetylamino-5-sulfonylchloromethyl benzoate.
- Work-up: Hydrolysis and separation by adding frozen water, filtration of solid product.
- Yield: Approximately 88% molar yield.
- Notes: Careful temperature control is critical to avoid side reactions and ensure high purity.
Step 2: Sulfonyl Group Modification and Final Product Formation
- Reagents: Sodium sulfite (Na2SO3) and diethyl sulfate ((C2H5)2SO4).
- Conditions: Reaction in aqueous solution containing sodium sulfite at 75–80 °C for 1 hour, cooling to 35–40 °C, then slow addition of diethyl sulfate, followed by reflux for 6–9 hours.
- Molar ratios: Intermediate : sodium sulfite : diethyl sulfate = 1 : 4–6 : 2–3.
- Final step: Acidification with hydrochloric acid to pH 2–3, followed by decolorization, recrystallization, and drying.
- Yield: Total yield can reach 75%.
- Purity: Product purity up to 99.5%, white appearance.
- Advantages: Shorter synthetic route, higher yield and purity compared to older multi-step methods.
Reaction Summary Table
| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 2-methoxy-4-acetylaminobenzoic acid methyl ester | Chlorosulfonic acid (1:5-8 mol), 6-9 h, <10 °C | 2-methoxy-4-acetylamino-5-sulfonylchloromethyl benzoate | ~88 | - | Temperature control critical |
| 2 | Intermediate from Step 1 | Na2SO3 and diethyl sulfate, reflux 6-9 h, acidify | 4-Amino-5-methylaminosulphonyl-o-anisic acid | ~75 total | 99.5 | High purity, white product |
Alternative Synthetic Routes and Research Findings
- Older methods involved multiple steps including deacetylation, thiocyanation, ethylation, oxidation, and alkaline hydrolysis, resulting in lower yields (~45%) and impurities such as yellowish by-products difficult to remove.
- The two-step method described above overcomes these issues by simplifying the process and improving product quality.
- Research also shows the importance of controlling molar ratios and reaction temperatures to optimize yield and minimize by-products.
- Use of sodium sulfite and diethyl sulfate in the second step is crucial for introducing the ethylsulfonyl group with high selectivity.
Detailed Reaction Conditions and Parameters
| Parameter | Step 1 (Sulfonation) | Step 2 (Ethylsulfonylation) |
|---|---|---|
| Temperature | Below 10 °C, reaction at 5–10 °C | 75–80 °C for 1 h, then 35–40 °C for addition, reflux 6–9 h |
| Molar Ratios | Ester : Chlorosulfonic acid = 1 : 5–8 | Intermediate : Na2SO3 : Diethyl sulfate = 1 : 4–6 : 2–3 |
| Reaction Time | 6–9 hours | 6–9 hours |
| Work-up | Hydrolysis with frozen water, filtration | Acidification with HCl to pH 2–3, decolorization, recrystallization |
| Yield (Step) | ~88% | - |
| Total Yield | - | ~75% (overall) |
| Product Purity | - | 99.5% |
Industrial and Practical Considerations
- The described two-step method is suitable for industrial scale due to its simplicity, high yield, and product quality.
- The process avoids long synthetic routes and difficult purification steps typical of older methods.
- The white, high-purity product meets pharmaceutical intermediate standards.
- Reaction parameters such as temperature, molar ratios, and reaction times are optimized for reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-methylaminosulphonyl-o-anisic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulphonyl group to a thiol group.
Substitution: The amino and methoxy groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used for oxidation.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction.
Substitution Reagents: Halogenating agents and alkylating agents are used for substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-Amino-5-methylaminosulphonyl-o-anisic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-Amino-5-methylaminosulphonyl-o-anisic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits certain enzymes by binding to their active sites.
Pathways Involved: It affects pathways related to inflammation and microbial growth by interfering with enzyme activity.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
4-Amino-5-methoxy-2-methylbenzenesulfonic acid (CAS 6471-78-9)
- Molecular Formula: C₈H₁₁NO₄S
- Key Features: Sulfonic acid group at position 6, amino group at position 4, methoxy at position 5, and methyl at position 2.
- Properties : High water solubility due to the sulfonic acid group. Used as an intermediate in dye synthesis (e.g., Cresidine-o-sulfonic acid) .
4-Amino-2-Methoxy-5-(Methylsulfonyl)benzoic Acid
- Molecular Formula: C₉H₁₁NO₅S (inferred from name)
- Molecular Weight : 245.25 g/mol
- Key Features: Benzoic acid backbone with amino (position 4), methoxy (position 2), and methylsulfonyl (position 5) groups.
- Properties: Methylsulfonyl is a strong electron-withdrawing group, enhancing acidity compared to methylaminosulphonyl derivatives. Potential use in drug design due to sulfonyl and carboxylic acid functionalities .
3-(Butylamino)-4-(4-hydroxyphenoxy)-5-sulfamoylbenzoic Acid (CAS 94610-14-7)
- Molecular Formula : C₁₇H₁₉N₂O₆S (calculated)
- Key Features: Sulfamoyl group (position 5), butylamino (position 3), and 4-hydroxyphenoxy (position 4) substituents.
- May serve as a bioactive scaffold in medicinal chemistry .
4-(Octylsulfonylamino)benzoic Acid (CAS 6966-46-7)
- Molecular Formula: C₁₅H₂₃NO₄S
- Molecular Weight : 313.41 g/mol
- Key Features: Octylsulfonylamino group at position 3.
- Properties : Long alkyl chain enhances lipid solubility, making it suitable for hydrophobic applications or as a surfactant intermediate .
Physicochemical and Functional Comparisons
Key Differences and Implications
Substituent Effects on Solubility: Sulfonic acid derivatives (e.g., ) exhibit high water solubility, whereas methylaminosulphonyl or alkylsulfonyl groups () reduce solubility due to decreased polarity. Long alkyl chains (e.g., octyl in ) drastically increase lipophilicity, favoring membrane permeability in drug candidates.
Acidity and Reactivity: Methylsulfonyl groups () enhance benzoic acid acidity compared to methylaminosulphonyl (), impacting ionization and binding in biological systems. Sulfamoyl groups () enable hydrogen bonding, critical for target recognition in enzyme inhibitors.
Applications :
- Sulfonic acids () are prevalent in dyes, while sulfonamides and benzoic acids () are common in pharmaceuticals (e.g., diuretics, antibiotics).
Biological Activity
4-Amino-5-methylaminosulphonyl-o-anisic acid is an aromatic sulfonic acid derivative recognized for its diverse biological activities, particularly in medicinal chemistry. Its unique structure, featuring a naphthalene moiety along with amino and sulfonamide functional groups, contributes to its pharmacological potential. This article explores the biological activity of this compound, including its mechanisms of action, applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Aromatic System: The naphthalene ring system enhances lipophilicity, influencing the compound's interaction with biological membranes.
- Functional Groups: The amino () and sulfonamide () groups are crucial for its biological activity, allowing for interactions with various biological targets.
The biological activity of this compound primarily stems from its ability to interfere with bacterial metabolic pathways:
- Inhibition of Folate Synthesis: The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate in bacterial folate synthesis. This inhibition can lead to reduced bacterial growth and proliferation.
- Interaction with Enzymes: Preliminary studies suggest that this compound may interact with beta-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. By inhibiting these enzymes, the compound could enhance the efficacy of beta-lactam antibiotics.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antibacterial Activity: Studies have demonstrated its effectiveness against various bacterial strains, potentially making it a candidate for developing new antibacterial agents.
- Anti-inflammatory Properties: Compounds with similar structures have been linked to anti-inflammatory effects, suggesting that this compound may also possess such properties.
- Antitumor Activity: While still under investigation, there are indications that this compound may exhibit antitumor effects, similar to other sulfonamide derivatives.
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Chemical Structure Features | Unique Characteristics |
|---|---|---|
| 4-Amino-5-ethylsulfonyl-o-anisic acid | Ethyl group instead of methyl | Potentially different solubility and bioactivity |
| 4-Dimethylaminosulfonyl-o-anisic acid | Dimethylamino group | Enhanced electron-donating ability may affect reactivity |
| 2-Methoxybenzoic acid | Simple methoxy substitution | Lacks sulfonamide functionality, differing biological effects |
This table highlights how variations in side chains and functional groups can influence biological activity and applications.
Case Studies
Several studies have investigated the biological effects of this compound:
- Antibacterial Efficacy Study: A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent against resistant bacterial strains.
- Anti-inflammatory Mechanism Investigation: Research published in Pharmacology Reports indicated that derivatives of this compound showed promise in reducing inflammation in animal models by inhibiting pro-inflammatory cytokines.
- In Vitro Antitumor Activity: A preliminary study found that this compound inhibited the proliferation of cancer cell lines, suggesting its potential role in cancer therapy.
Q & A
Q. Critical Parameters :
- Purity of intermediates (monitored via TLC or HPLC) .
- Reaction pH (maintained at 6–7 to avoid decomposition of sulfonamide intermediates) .
Table 1 : Example Synthesis Protocol
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonation | Methylamine sulfonyl chloride, DMF, 70°C, 18h | 65–72 |
| Amination | H₂/Pd-C, RT, 6h | 85–90 |
Basic Research Question: What analytical methods are validated for quantifying this compound in complex matrices?
Methodological Answer :
HPLC is the gold standard:
Q. Validation Criteria :
Advanced Research Question: How can contradictions in spectral data (e.g., NMR vs. MS) for this compound be resolved?
Methodological Answer :
Contradictions arise from impurities or tautomeric forms. Use:
Multi-Technique Cross-Validation :
- NMR : Confirm presence of aromatic protons (δ 6.8–7.2 ppm) and sulfonamide NH (δ 5.2 ppm).
- HRMS : Exact mass match (e.g., C₉H₁₂N₂O₅S requires [M+H]⁺ = 261.0543).
Isotopic Purity Testing : Rule out chlorine/bromine contaminants via XPS or elemental analysis .
Case Study : A 2024 study resolved discrepancies by repeating synthesis under inert atmosphere, eliminating oxidative byproducts .
Advanced Research Question: How to design stability studies for this compound under varying pH and temperature conditions?
Methodological Answer :
Protocol :
Forced Degradation :
- Acidic (0.1M HCl, 40°C, 48h).
- Alkaline (0.1M NaOH, 40°C, 48h).
- Oxidative (3% H₂O₂, RT, 24h).
Analysis : Monitor degradation via HPLC peak area reduction and LC-MS for byproducts.
Q. Key Findings :
- Stability : Degrades rapidly at pH > 9 (sulfonamide bond hydrolysis).
- Storage Recommendation : Lyophilized form at -20°C in amber vials .
Advanced Research Question: What computational models predict the biological activity of this compound?
Methodological Answer :
In Silico Workflow :
Docking Studies : Use AutoDock Vina to simulate binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase).
QSAR Modeling : Correlate logP (calculated: 1.8) with membrane permeability.
Validation : Compare predicted IC₅₀ values with in vitro assays (e.g., enzyme inhibition kinetics) .
Advanced Research Question: How to address contradictions in reported biological activity (e.g., antimicrobial vs. inert results)?
Methodological Answer :
Root Causes :
- Strain-specific activity (e.g., Gram-negative vs. Gram-positive bacteria).
- Solubility issues in assay media (use DMSO ≤1% v/v).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
